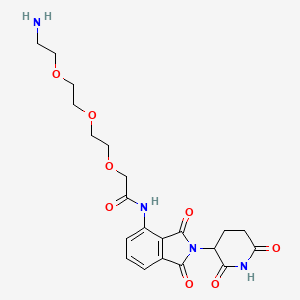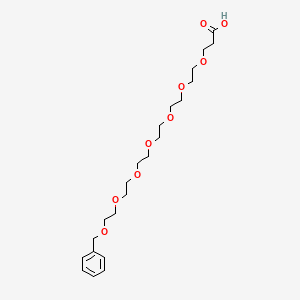
Endosidin2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endosidin2 is a small molecule inhibitor known for its role in disrupting the exocyst complex, specifically targeting the EXO70 subunit. This compound has been extensively studied for its effects on exocytosis and endosomal recycling in both plant and mammalian cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Endosidin2 involves the preparation of a benzylidene-benzohydrazide derivative. The reaction typically starts with the condensation of benzaldehyde with benzohydrazide under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Endosidin2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
科学研究应用
Endosidin2 has a wide range of applications in scientific research, particularly in the fields of plant biology, cell biology, and medicine .
Plant Biology: It is used to study the role of the exocyst complex in plant cells, particularly in processes like cell wall biosynthesis, hormone signaling, and stress responses.
Cell Biology: In mammalian cells, this compound is used to investigate exocytosis and endosomal recycling, providing insights into cellular processes such as cell division, polarization, and motility.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit exocytosis, which is relevant in conditions like cancer and diabetes where exocyst dysfunction is implicated.
作用机制
Endosidin2 exerts its effects by binding to the EXO70 subunit of the exocyst complex, thereby inhibiting exocytosis and endosomal recycling . This inhibition disrupts the normal trafficking of proteins and lipids to the plasma membrane, leading to altered cellular functions. The molecular targets and pathways involved include the exocyst complex components and associated signaling pathways that regulate membrane trafficking.
相似化合物的比较
Endosidin2 is unique in its specific targeting of the EXO70 subunit of the exocyst complex. Similar compounds include this compound-14, which also targets the exocyst complex but with different specificity and potency . Other related compounds may target different subunits of the exocyst complex or other components involved in exocytosis and endosomal recycling.
List of Similar Compounds
- This compound-14
- Other exocyst complex inhibitors targeting different subunits
This compound stands out due to its specific interaction with EXO70 and its broad applicability in both plant and mammalian systems.
属性
分子式 |
C15H12FIN2O3 |
|---|---|
分子量 |
414.17 g/mol |
IUPAC 名称 |
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8- |
InChI 键 |
UIADDCURKKFTFW-LSCVHKIXSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)


![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)




![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)

![3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)
